molecular formula C11H14ClNO2 B13577199 Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

Cat. No.: B13577199
M. Wt: 227.69 g/mol
InChI Key: YPFIEWWSZOJQPX-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenyl group, an ethylamino group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-(ethylamino)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents would be carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the ethylamino group to a corresponding amide or nitrile.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a physiological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)-2-(ethylamino)acetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(4-fluorophenyl)-2-(ethylamino)acetate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 2-(4-methylphenyl)-2-(ethylamino)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate might confer unique chemical properties, such as increased reactivity in substitution reactions or specific biological activity. Comparing its reactivity and applications with those of similar compounds can highlight its unique features.

Biological Activity

Methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate, also known as a derivative of the amino acid methyl ester, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group attached to a central carbon atom that is also bonded to an ethylamino group and a methyl ester. The presence of the chlorophenyl moiety contributes to its lipophilicity, which may enhance its ability to cross biological membranes.

The compound is believed to exert its effects primarily through interactions with neurotransmitter systems. Preliminary studies suggest that it may influence the serotonin and norepinephrine transporters, leading to increased extracellular levels of these monoamines. Such interactions are critical in modulating mood and behavior, potentially positioning the compound as a candidate for treating anxiety and depression .

Neurotransmitter Interaction

Research indicates that this compound may act as a reuptake inhibitor for monoamines. Specifically:

  • Dopamine Transporter (DAT) : The compound shows affinity for DAT, which is crucial for dopamine signaling in the brain.
  • Serotonin Transporter (SERT) : Initial findings suggest that it may also inhibit SERT, although further pharmacological profiling is necessary to confirm this interaction.

Antimicrobial and Anti-inflammatory Properties

In addition to its neuroactive potential, this compound has been investigated for antimicrobial and anti-inflammatory activities. Studies have shown that it can inhibit the growth of various bacterial strains and reduce inflammation markers in vitro .

Case Studies and Research Findings

  • Study on Neurotransmitter Uptake : A study conducted on various synthetic cathinones, including derivatives similar to this compound, revealed that the S-enantiomer exhibited significantly higher potency in inhibiting dopamine and norepinephrine uptake compared to its R counterpart. This suggests that enantioselectivity plays a crucial role in the biological activity of such compounds .
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that this compound displayed notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial efficacy.
  • Inflammation Model : In a model of induced inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines. This positions the compound as a potential therapeutic agent in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Neurotransmitter InhibitionInhibits DAT and SERT
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-(ethylamino)acetate

InChI

InChI=1S/C11H14ClNO2/c1-3-13-10(11(14)15-2)8-4-6-9(12)7-5-8/h4-7,10,13H,3H2,1-2H3

InChI Key

YPFIEWWSZOJQPX-UHFFFAOYSA-N

Canonical SMILES

CCNC(C1=CC=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

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